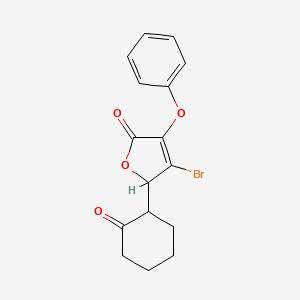
2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a bromine atom, a phenoxy group, and a cyclohexyl ketone moiety, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- can be achieved through several synthetic routes. One common method involves the bromination of a furanone precursor, followed by the introduction of the phenoxy and cyclohexyl ketone groups. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The cyclohexyl ketone moiety may also play a role in the compound’s activity by influencing its overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 4-chloro-5-(2-oxocyclohexyl)-3-phenoxy-: Similar structure but with a chlorine atom instead of bromine.
2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-methoxy-: Similar structure but with a methoxy group instead of phenoxy.
2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-ethoxy-: Similar structure but with an ethoxy group instead of phenoxy.
Uniqueness
The uniqueness of 2(5H)-Furanone, 4-bromo-5-(2-oxocyclohexyl)-3-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the phenoxy group contributes to its potential biological activity.
Propriétés
Numéro CAS |
88960-36-5 |
|---|---|
Formule moléculaire |
C16H15BrO4 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
3-bromo-2-(2-oxocyclohexyl)-4-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C16H15BrO4/c17-13-14(11-8-4-5-9-12(11)18)21-16(19)15(13)20-10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2 |
Clé InChI |
RGLDVKFPMYBAIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C2C(=C(C(=O)O2)OC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)


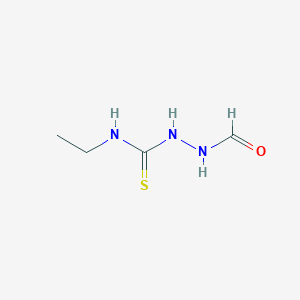
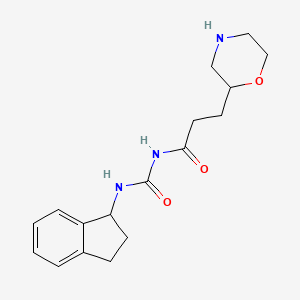
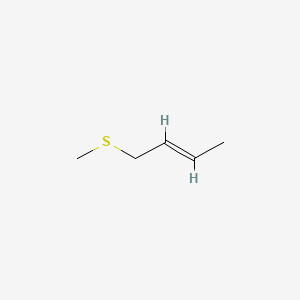
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
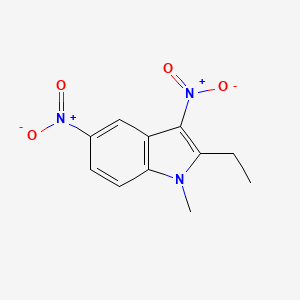
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
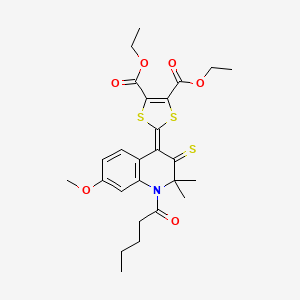
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
